Aqueous Oxidation Retains Benzyl Group While Cyanoethyl Is Completely Lost
Benzyl‑N,N‑diisopropylchlorophosphoramidite (2) exhibits fundamentally different oxidative stability compared to the 2‑cyanoethyl analogue (1). After coupling to CPG‑bound T₁₀‑5′OH and oxidation under aqueous conditions, >30% of the benzyl group is retained, whereas the 9‑anthracenemethyl group on 1 is essentially completely lost [1].
| Evidence Dimension | Benzyl group retention after aqueous oxidation |
|---|---|
| Target Compound Data | >30% benzyl moiety retained |
| Comparator Or Baseline | 2‑Cyanoethyl‑N,N‑diisopropyl‑9‑anthracenemethyl phosphoramidite (1): essentially complete loss of anthracenemethyl group |
| Quantified Difference | >30% retention vs. ~0% retention |
| Conditions | Coupling to CPG‑T₁₀‑5′OH, oxidation with iodine/H₂O |
Why This Matters
The orthogonal stability of the benzyl phosphate triester allows it to survive aqueous oxidation, whereas cyanoethyl‑protected intermediates are cleaved, dictating distinct downstream deprotection strategies.
- [1] Guerra, M. A.; Cruickshank, L. A.; Cosstick, R. Tetrahedron Lett. 2006, 47, 719–722. View Source
